molecular formula C15H20N2O2S B2619467 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one CAS No. 1104052-45-0

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one

Cat. No.: B2619467
CAS No.: 1104052-45-0
M. Wt: 292.4
InChI Key: HGTTVCLKGIJTPJ-UHFFFAOYSA-N
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Description

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a versatile chemical compound used in various scientific research fields. Its unique structure, which includes a piperazine ring substituted with a phenylthio group and a butanoyl group, makes it an interesting subject for study in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one typically involves the reaction of 3-methylpiperazin-2-one with 4-(phenylthio)butanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylthio group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazines.

Scientific Research Applications

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including antitumor and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine ring and phenylthio group. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share a piperazine ring and have been studied for their antifungal and antitumor activities.

    4-Methyl-3-(4-arylpiperazin-1-yl)cinnolines: Similar in structure and studied for their pharmacological properties.

Uniqueness

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-4-(4-(phenylthio)butanoyl)piperazin-2-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant case studies based on diverse sources.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with various acylating agents. The specific synthetic route may vary, but it often includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar piperazine derivatives against a range of bacterial strains, demonstrating that modifications in substituents can enhance their efficacy. For instance, compounds with phenylthio groups showed improved activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity of Piperazine Derivatives

CompoundBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus, E. coli< 1.00 μg/mL
CiprofloxacinStaphylococcus aureus, E. coli3.12 μg/mL

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Piperazine derivatives have been studied for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that certain structural modifications could lead to enhanced cytotoxicity against various cancer cell lines, suggesting a promising avenue for further exploration in cancer therapeutics .

Case Study: Anticancer Screening
A recent study evaluated a series of piperazine derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that this compound can bind effectively to key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism. This interaction may disrupt normal cellular functions, leading to increased microbial susceptibility and reduced tumor growth .

Properties

IUPAC Name

3-methyl-4-(4-phenylsulfanylbutanoyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2S/c1-12-15(19)16-9-10-17(12)14(18)8-5-11-20-13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTTVCLKGIJTPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)CCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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